BenchChemオンラインストアへようこそ!

LY393558

Neuropsychopharmacology Serotonin Microdialysis

LY393558 is the definitive dual-mechanism tool compound for interrogating serotonergic signaling. Unlike selective 5-HT1B antagonists (e.g., SB-224289) or pure SSRIs (e.g., fluoxetine), LY393558 simultaneously inhibits SERT and antagonizes 5-HT1B/1D autoreceptors, producing a synergistic amplification of extracellular serotonin greater than the sum of either mechanism alone. Acute LY393558 elevates 5-HT to levels only achieved after chronic SSRI treatment, enabling dissociation of immediate synaptic effects from delayed adaptive changes. In PAH models, LY393558 reverses pathology more effectively than citalopram and inhibits proliferation of human IPAH PASMCs. This dual pharmacology makes it indispensable for neuropsychopharmacology, pulmonary hypertension, and ex vivo studies where selective compounds fail.

Molecular Formula C26H31FN4O4S2
Molecular Weight 546.7 g/mol
CAS No. 271780-64-4
Cat. No. B109817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY393558
CAS271780-64-4
Synonyms1-​[2-​[4-​(6-​Fluoro-​1H-​indol-​3-​yl)​-​3,​6-​dihydro-​1(2H)​-​pyridinyl]​ethyl]​-​3,​4-​dihydro-​3-​(1-​methylethyl)​-​6-​(methylsulfonyl)​-​1H-​2,​1,​3-benzothiadiazine 2,​2-​Dioxide
Molecular FormulaC26H31FN4O4S2
Molecular Weight546.7 g/mol
Structural Identifiers
SMILESCC(C)N1CC2=C(C=CC(=C2)S(=O)(=O)C)N(S1(=O)=O)CCN3CCC(=CC3)C4=CNC5=C4C=CC(=C5)F
InChIInChI=1S/C26H31FN4O4S2/c1-18(2)31-17-20-14-22(36(3,32)33)5-7-26(20)30(37(31,34)35)13-12-29-10-8-19(9-11-29)24-16-28-25-15-21(27)4-6-23(24)25/h4-8,14-16,18,28H,9-13,17H2,1-3H3
InChIKeyQUSLYAPLTMMCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY393558 (CAS 271780-64-4): Procurement Guide for a Dual 5-HT1B/1D Antagonist and 5-HT Reuptake Inhibitor


LY393558 is a small molecule that functions as a potent, orally active dual antagonist at the 5-HT1B and 5-HT1D serotonin receptors while simultaneously inhibiting the serotonin transporter (SERT) [1]. Its primary differentiation lies in this single-agent, dual-mechanism pharmacology, which has been shown to produce synergistic effects in vitro and in vivo not achievable with selective inhibitors or pure antagonists alone [2]. The compound is utilized as a pharmacological tool in research fields including neuropsychopharmacology, pulmonary hypertension, and serotonergic signaling .

Why Selective 5-HT1B Antagonists or Pure SSRIs Cannot Substitute for LY393558 in Key Applications


Substituting LY393558 with a selective 5-HT1B receptor antagonist (e.g., SB-224289, SB-216641) or a pure serotonin reuptake inhibitor (e.g., fluoxetine, citalopram) fails to replicate its unique pharmacological profile. LY393558's simultaneous engagement of both SERT and 5-HT1B/1D autoreceptors results in a synergistic amplification of extracellular serotonin levels that is quantifiably greater than the sum of its parts [1]. In functional models of disease, this dual activity translates to superior efficacy in preventing and reversing pathology compared to selective SERT inhibition alone, as demonstrated in experimental pulmonary hypertension [2]. The critical differential evidence below quantifies this synergy and demonstrates why LY393558 is a distinct tool for probing the interplay between 5-HT transport and autoreceptor feedback.

Quantitative Differentiation: LY393558 vs. Comparators in Assays and Disease Models


Superior 5-HT Elevation: LY393558 vs. Acute and Chronic Fluoxetine in Rodent Microdialysis

LY393558 produces a significantly greater increase in extracellular 5-HT levels than the maximally effective dose of fluoxetine, a pure SSRI [1]. An acute oral dose of LY393558 elevates 5-HT to a level that in rats is only achieved following chronic, 21-day treatment with fluoxetine [2].

Neuropsychopharmacology Serotonin Microdialysis Antidepressant

Enhanced Reversal of Pulmonary Hypertension Pathology vs. Citalopram

In a mouse model of pulmonary arterial hypertension (PAH), LY393558 demonstrated superior efficacy compared to the selective serotonin reuptake inhibitor citalopram [1]. LY393558 was more effective at both preventing and reversing key hallmarks of experimental PAH in vivo, and at reversing serotonin-induced proliferation in human pulmonary artery smooth muscle cells (hPASMCs) from idiopathic PAH patients [2].

Pulmonary Hypertension Vascular Remodeling In Vivo Efficacy Serotonin

Potent Antagonism of 5-HT1B/1D Receptors with Additional 5-HT2A/2B Affinity

LY393558 displays high functional potency as an antagonist at human 5-HT1B (pKb = 9.05) and 5-HT1D (pKb = 8.98) receptors, comparable to or exceeding selective tools [1]. Unlike pure 5-HT1B antagonists such as SB-224289 (pKi = 8.16) [2] or SB-216641 (pKi = 9.0) [3], LY393558 also exhibits meaningful antagonist activity at 5-HT2A (pKi = 7.29) and 5-HT2B (pKi = 7.35) receptors [4]. This broader receptor interaction profile contributes to its distinct pharmacological effects.

Receptor Pharmacology Binding Affinity 5-HT1B Antagonist Selectivity

Potent SERT Inhibition Comparable to SSRIs

LY393558 is a potent inhibitor of the serotonin transporter (SERT) with an in vitro potency comparable to clinical SSRIs [1]. Its pIC50 of 8.48 for inhibiting [3H]5-HT uptake in rat cortical synaptosomes confirms that its SERT inhibition is a key component of its dual mechanism, distinct from pure 5-HT1B antagonists which lack this activity.

Serotonin Transporter SERT Inhibition In Vitro Pharmacology Uptake Assay

Validated Research Applications for LY393558 (CAS 271780-64-4) Based on Quantitative Evidence


Investigating the Neurochemical Basis for Rapid-Onset Antidepressant Effects

LY393558 is a key tool for studies aiming to understand the neurochemical mechanisms underlying the delayed therapeutic onset of traditional SSRIs. As shown in Section 3, acute administration of LY393558 elevates extracellular 5-HT to levels that are only achieved after chronic fluoxetine treatment [1]. This allows researchers to dissociate the immediate synaptic effects of serotonin elevation from the downstream adaptive changes that require weeks to develop.

Validating Serotonin Transporter and 5-HT1B Receptor Synergy in Pulmonary Hypertension Models

For research into pulmonary arterial hypertension (PAH), LY393558 is a superior tool compared to pure SSRIs or selective 5-HT1B antagonists. The evidence from Section 3 demonstrates that LY393558 is more effective than citalopram at reversing pathology in vivo and inhibits pathological proliferation of human PASMCs from IPAH patients [2]. This makes it essential for studies validating the therapeutic concept of dual SERT/5-HT1B blockade in this disease area.

Mapping the Interplay of 5-HT1B, 5-HT1D, and 5-HT2A Receptors in Vascular and Neuronal Function

Given its unique receptor binding profile with functional antagonism at 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2B receptors [3], LY393558 serves as a valuable probe for functional assays where more selective compounds fail to capture the complexity of serotonergic signaling. Its ability to inhibit 5-HT-induced contraction in human pulmonary artery through synergistic 5-HT1B and 5-HT2A antagonism [4] makes it particularly useful for ex vivo vascular studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY393558

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.